molecular formula C6H2BrF3IN B12998907 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine

5-Bromo-2-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B12998907
M. Wt: 351.89 g/mol
InChI Key: YKVDSFWBIOYKJD-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 5-bromo-2-iodopyridine undergoes a reaction with a trifluoromethylating agent. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-iodo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-2-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity patterns compared to compounds with only one type of halogen.

Properties

Molecular Formula

C6H2BrF3IN

Molecular Weight

351.89 g/mol

IUPAC Name

5-bromo-2-iodo-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H

InChI Key

YKVDSFWBIOYKJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)I)Br

Origin of Product

United States

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